Cas no 103262-22-2 (1-Benzyl-1H-1,2,4-triazol-5-amine)
1-Benzyl-1H-1,2,4-triazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-Triazol-5-amine, 1-(phenylmethyl)-
- 103262-22-2
- NSC144412
- 1-benzyl-1h-1,2,4-triazol-5-amine
- SMR001798209
- AT28245
- 2-benzyl-1,2,4-triazol-3-amine
- EN300-3020874
- AKOS011972669
- 875-322-5
- MFCD16845165
- MLS002920622
- Z995040752
- NSC-144412
- CS-0284742
- SCHEMBL16014717
- 1-Benzyl-1H-1,2,4-triazol-5-amine
-
- MDL: MFCD16845165
- Inchi: 1S/C9H10N4/c10-9-11-7-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,11,12)
- InChI Key: FEKTZCRTGOLRRL-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)C(N)=NC=N1
Computed Properties
- Exact Mass: 174.090546336Da
- Monoisotopic Mass: 174.090546336Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 56.7Ų
1-Benzyl-1H-1,2,4-triazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B288925-100mg |
1-Benzyl-1H-1,2,4-triazol-5-amine |
103262-22-2 | 100mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B288925-500mg |
1-Benzyl-1H-1,2,4-triazol-5-amine |
103262-22-2 | 500mg |
$ 689.00 | 2023-04-18 | ||
| TRC | B288925-1g |
1-Benzyl-1H-1,2,4-triazol-5-amine |
103262-22-2 | 1g |
$ 1090.00 | 2022-06-07 | ||
| abcr | AB591539-100mg |
1-Benzyl-1H-1,2,4-triazol-5-amine; . |
103262-22-2 | 100mg |
€520.80 | 2024-07-20 | ||
| abcr | AB591539-250mg |
1-Benzyl-1H-1,2,4-triazol-5-amine; . |
103262-22-2 | 250mg |
€834.60 | 2024-07-20 | ||
| abcr | AB591539-1g |
1-Benzyl-1H-1,2,4-triazol-5-amine; . |
103262-22-2 | 1g |
€1619.20 | 2024-07-20 | ||
| Enamine | EN300-3020874-1g |
1-benzyl-1H-1,2,4-triazol-5-amine |
103262-22-2 | 92% | 1g |
$1086.0 | 2023-09-06 | |
| Enamine | EN300-3020874-5g |
1-benzyl-1H-1,2,4-triazol-5-amine |
103262-22-2 | 92% | 5g |
$3147.0 | 2023-09-06 | |
| Enamine | EN300-3020874-10g |
1-benzyl-1H-1,2,4-triazol-5-amine |
103262-22-2 | 92% | 10g |
$4667.0 | 2023-09-06 | |
| AstaTech | AT28245-1/G |
1-BENZYL-1H-1,2,4-TRIAZOL-5-AMINE |
103262-22-2 | 95% | 1g |
$1999 | 2023-09-19 |
1-Benzyl-1H-1,2,4-triazol-5-amine Suppliers
1-Benzyl-1H-1,2,4-triazol-5-amine Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-Benzyl-1H-1,2,4-triazol-5-amine
Introduction to 1-Benzyl-1H-1,2,4-Triazol-5-Amine (CAS No. 103262-22-2)
1-Benzyl-1H-1,2,4-triazol-5-amine, also known by its CAS registry number CAS No. 103262-22-2, is a heterocyclic organic compound with significant applications in various fields of chemistry and material science. This compound belongs to the class of triazoles, which are widely studied due to their unique chemical properties and potential uses in drug design, agrochemicals, and advanced materials.
The molecular structure of 1-Benzyl-1H-1,2,4-triazol-5-amine consists of a triazole ring fused with an amine group and a benzyl substituent. The presence of the benzyl group introduces aromaticity and enhances the compound's stability and reactivity. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of new pharmaceutical agents targeting various diseases.
In terms of synthesis, 1-Benzyl-1H-1,2,4-triazol-5-amine can be prepared through a variety of methods, including the cyclocondensation of amines with carbonyl compounds. One notable approach involves the reaction of benzaldehyde with hydroxylamine derivatives under specific conditions to form the triazole ring. This method has been optimized in recent research to improve yield and purity, making it more feasible for large-scale production.
The application of 1-Benzyl-triazol-amine extends beyond traditional chemical synthesis. It has been explored as a ligand in coordination chemistry, where its ability to form stable metal complexes has been leveraged for catalytic applications. For instance, recent research demonstrates its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions, which are critical in organic synthesis.
Moreover, the compound exhibits interesting electronic properties that make it a candidate for use in optoelectronic materials. Studies have shown that incorporating triazole-based moieties into polymer frameworks can enhance their conductivity and photovoltaic performance. This opens up possibilities for its use in next-generation solar cells and flexible electronics.
In the field of pharmacology, triazole-containing compounds like 1-Benzyl-triazol-amine have gained attention due to their potential as kinase inhibitors and anti-inflammatory agents. Preclinical studies indicate that this compound can modulate key signaling pathways involved in cancer progression and inflammation.
The environmental impact and safety profile of CAS No. 10326 strong>-< strong >CAS No. 103 strong > are also areas of active research. Recent assessments suggest that while it is not classified as hazardous under normal handling conditions, proper precautions should be taken during synthesis and use to minimize exposure risks.
In conclusion,< strong > ̃Benzyl-triazol-amine (CAS No. strong > ) remains a versatile compound with diverse applications across multiple disciplines. Its continued exploration in cutting-edge research ensures its relevance in advancing modern science and technology.
103262-22-2 (1-Benzyl-1H-1,2,4-triazol-5-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)